6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolo[2,3-d]pyrimidine scaffold, such as ribociclib and palbociclib, are known to inhibit cdk4/6, which are crucial for cell cycle progression .
Mode of Action
If it acts similarly to other pyrrolo[2,3-d]pyrimidine derivatives, it may inhibit its target proteins, leading to changes in cellular processes .
Biochemical Pathways
Compounds with a similar structure have been shown to affect one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Result of Action
Similar compounds have shown significant antiproliferative effects on various cell lines, suggesting that they may inhibit cell growth or division .
Biochemical Analysis
Biochemical Properties
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentylamine and diisopropylethylamine (DIPEA) in ethyl acetate at room temperature, followed by further reactions involving reagents such as 3,3-diethoxy-propyne, copper chloride, and 6-methylpicolinic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reducing agents such as sodium borohydride in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyrrolo[2,3-d]pyrimidine compounds .
Scientific Research Applications
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways involving pyrrolo[2,3-d]pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar core structure.
Pyrrolopyrazine Derivatives: Compounds with a pyrrole and pyrazine ring, exhibiting various biological activities.
Uniqueness
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
6-bromo-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFYMHMIFSBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=CN=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.